molecular formula C9H14O2 B156324 1,4-Dioxaspiro[4.6]undec-6-ene CAS No. 1728-24-1

1,4-Dioxaspiro[4.6]undec-6-ene

Cat. No. B156324
CAS RN: 1728-24-1
M. Wt: 154.21 g/mol
InChI Key: CQAUTOXIUPPFQV-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.6]undec-6-ene is a chemical compound with the linear formula C9H14O2 . It has a molecular weight of 154.211 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for 1,4-Dioxaspiro[4.6]undec-6-ene is 1S/C9H14O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h3,5H,1-2,4,6-8H2 . This compound contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 seven-membered ring, and 2 aliphatic ethers .


Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.6]undec-6-ene is a colorless liquid . The compound’s CAS Number is 1728-24-1 .

Scientific Research Applications

  • HIV-1 Integrase Inhibition : Spiroundecane(ene) derivatives, including 1,4-Dioxaspiro[4.6]undec-6-ene structures, have shown potential in inhibiting HIV-1 integrase. This enzyme is crucial for the replication of HIV, and its inhibition is a promising strategy for antiretroviral therapy. Research has identified specific spiroundecane(ene) derivatives that effectively inhibit both 3'-processing and strand transfer reactions catalyzed by HIV integrase (Shults et al., 2007).

  • Solid-Phase Synthesis of Oligonucleotides : In the field of oligonucleotide synthesis, 1,4-Dioxaspiro[4.6]undec-6-ene derivatives have been utilized as linkers for solid-phase synthesis. These compounds offer an orthogonal approach to attach nucleosides to resin supports, enabling the synthesis of base-sensitive biodegradable oligonucleotides (Leisvuori et al., 2008).

  • Spirocyclic Compounds in Chemistry : The synthesis of fully protected 1,7-Dioxaspiro[5.5]undec-4-ene derivatives of sugars showcases the versatility of these compounds in chemical syntheses. These derivatives serve as intermediates for various chemical reactions and possess significant potential in synthetic organic chemistry (Caputo et al., 2003).

  • Synthesis of Azaspirocyclic Rings : Azaspirocyclic rings, such as 2-azaspiro[4.6]undec-7-enes, are synthesized using methods involving ring expansion and cyclization. These compounds have applications in medicinal chemistry and drug design (Yeh et al., 2012).

  • Anticonvulsant Activity : Certain derivatives of 1,4-Dioxaspiro[4.6]undec-6-ene have been evaluated for their potential anticonvulsant activity. Research indicates that specific derivatives exhibit significant protective effects against seizures, offering insights into new treatments for epilepsy and related disorders (Madaiah et al., 2013).

  • Cytotoxicity Studies : Compounds derived from 1,4-Dioxaspiro[4.6]undec-6-ene have been studied for their cytotoxicity against various cancer cell lines. These studies contribute to the search for new chemotherapeutic agents (Dias et al., 2005).

properties

IUPAC Name

1,4-dioxaspiro[4.6]undec-6-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h3,5H,1-2,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAUTOXIUPPFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C=CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299401
Record name 1,4-Dioxaspiro[4.6]undec-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.6]undec-6-ene

CAS RN

1728-24-1
Record name 1,4-Dioxaspiro[4.6]undec-6-ene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dioxaspiro[4.6]undec-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Rinderhagen, J Mattay - Chemistry–A European Journal, 2004 - Wiley Online Library
Oxidative photoinduced electron transfer (PET) reactions have been performed with various cyclic cyclopropyl(vinyl) silyl ethers bearing an olefinic or acetylenic side chain. The …
T De Merode - 2017 - dial.uclouvain.be
La nature est certainement le plus grand laboratoire du monde et elle fournit une extraordinaire diversité de molécules qui peuvent présenter des propriétés intéressantes pour l’…
Number of citations: 2 dial.uclouvain.be

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